benzyl (2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms. The benzyl group is a phenyl ring attached to a methylene group, and the carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carbamate group could be hydrolyzed to produce an amine and a carboxylic acid. The benzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature due to the presence of multiple rings and functional groups. Its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Catalytic Activity
One study discusses the use of a gold(I) catalyst for the intramolecular exo-hydrofunctionalization of allenes, leading to the formation of piperidine derivatives, highlighting the compound's relevance in synthesizing complex heterocycles with potential biological activity (Zhang et al., 2006). This process emphasizes the compound's utility in facilitating efficient synthetic pathways for heterocyclic compounds.
Spectroscopic Studies
Another research focuses on the vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies of a similar compound, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate. The study combines experimental and theoretical approaches to explore the electronic properties and potential energy distribution, which could have implications for understanding the compound's behavior in various environments (Rao et al., 2016).
Antimicrobial Activity
Research into thiazole-aminopiperidine hybrid analogues has shown that certain compounds exhibit promising activity against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents (Jeankumar et al., 2013). This underscores the compound's relevance in addressing global health challenges, such as tuberculosis.
Antitumor and Antimicrobial Agents
Studies on benzopyran and pyrazole derivatives reveal their antimicrobial and antitumor activities, suggesting the compound's utility in the design and synthesis of new pharmaceutical agents with potential therapeutic applications (Jurd, 1996); (El‐Emary et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl N-[2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-22-11-9-17(21-22)16-8-5-10-23(13-16)18(24)12-20-19(25)26-14-15-6-3-2-4-7-15/h2-4,6-7,9,11,16H,5,8,10,12-14H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOREEDCGNMDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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